molecular formula C9H4F3NOS B13226257 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B13226257
M. Wt: 231.20 g/mol
InChI Key: HBIDVRSYZQLNCY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a trifluoromethyl group at the 5-position and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde typically involves the formation of the thieno[2,3-b]pyridine core followed by the introduction of the trifluoromethyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thieno[2,3-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid.

    Reduction: 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-methanol.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

The presence of both the trifluoromethyl and aldehyde groups in 5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde imparts unique chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the aldehyde group allows for covalent interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H4F3NOS

Molecular Weight

231.20 g/mol

IUPAC Name

5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)6-1-5-2-7(4-14)15-8(5)13-3-6/h1-4H

InChI Key

HBIDVRSYZQLNCY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(SC2=NC=C1C(F)(F)F)C=O

Origin of Product

United States

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